![molecular formula C9H11N5 B13306004 1-[2-(pyridin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13306004.png)
1-[2-(pyridin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(pyridin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features both pyridine and triazole rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both pyridine and triazole moieties in its structure imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(pyridin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions (Cu(I)) to yield the 1,2,3-triazole ring.
-
Step 1: Synthesis of Azide Intermediate
Reagents: Sodium azide (NaN₃), 4-bromoethylpyridine
Conditions: The reaction is carried out in an aqueous medium at room temperature.
-
Step 2: Cycloaddition Reaction
Reagents: Azide intermediate, terminal alkyne
Catalyst: Copper(I) iodide (CuI)
Conditions: The reaction is typically performed in a solvent such as dimethyl sulfoxide (DMSO) or ethanol at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-(pyridin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
-
Oxidation:
Reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Conditions: Typically carried out in an acidic or basic medium.
Products: Oxidized derivatives of the triazole and pyridine rings.
-
Reduction:
Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Conditions: Conducted in an inert atmosphere, often in solvents like tetrahydrofuran (THF).
Products: Reduced forms of the triazole and pyridine rings.
-
Substitution:
Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Conditions: Varies depending on the specific substitution reaction.
Products: Substituted derivatives of the triazole and pyridine rings.
Aplicaciones Científicas De Investigación
1-[2-(pyridin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine has diverse applications in scientific research:
-
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Employed in click chemistry for the rapid assembly of molecular architectures.
-
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
- Used in the design of enzyme inhibitors and receptor modulators.
-
Medicine:
- Explored as a candidate for drug development due to its ability to interact with biological targets.
- Studied for its potential therapeutic effects in treating various diseases.
-
Industry:
- Utilized in the development of advanced materials, such as polymers and coatings.
- Applied in the creation of sensors and diagnostic tools.
Mecanismo De Acción
The mechanism of action of 1-[2-(pyridin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can coordinate with metal ions, while the pyridine ring can participate in π-π stacking interactions and hydrogen bonding. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
- 1-(pyridin-4-yl)ethan-1-one
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
Comparison:
- 1-[2-(pyridin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine stands out due to the presence of both pyridine and triazole rings, which confer unique chemical reactivity and biological activity.
- 1-(pyridin-4-yl)ethan-1-one lacks the triazole ring, limiting its potential interactions and applications.
- N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines have different heterocyclic frameworks, leading to distinct chemical properties and biological activities.
Propiedades
Fórmula molecular |
C9H11N5 |
|---|---|
Peso molecular |
189.22 g/mol |
Nombre IUPAC |
1-(2-pyridin-4-ylethyl)triazol-4-amine |
InChI |
InChI=1S/C9H11N5/c10-9-7-14(13-12-9)6-3-8-1-4-11-5-2-8/h1-2,4-5,7H,3,6,10H2 |
Clave InChI |
WOYZAJGFDRBJOA-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1CCN2C=C(N=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


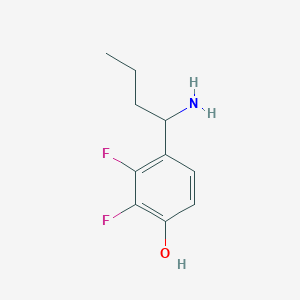
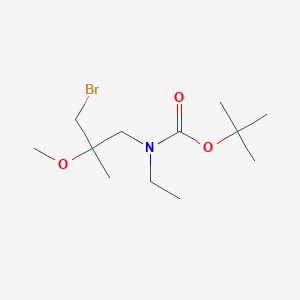
![1-[(2-Chloropyridin-3-yl)methyl]-4-methylpiperazine](/img/structure/B13305938.png)
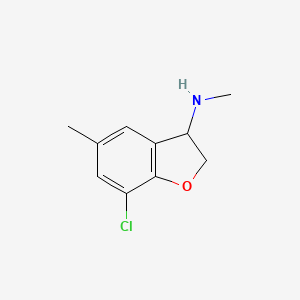
![1-(2-Hydroxy-6-aza-bicyclo[3.2.1]oct-6-YL)-ethanone](/img/structure/B13305952.png)

![2-[4-(Trifluoromethoxy)phenyl]propan-2-amine](/img/structure/B13305958.png)
![2-[(Cyclopropylamino)methyl]-4-methylphenol](/img/structure/B13305959.png)
![4-{[(2-Methylphenyl)methyl]amino}butan-2-ol](/img/structure/B13305965.png)
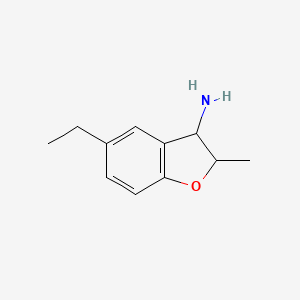
![1-[4-(4-Chloro-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13305972.png)
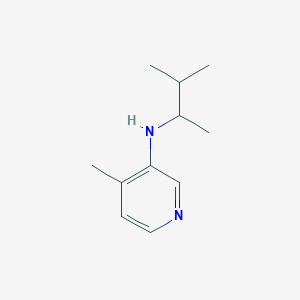
![2-{[Bis(4-methoxyphenyl)methoxy]methyl}oxirane](/img/structure/B13305982.png)

